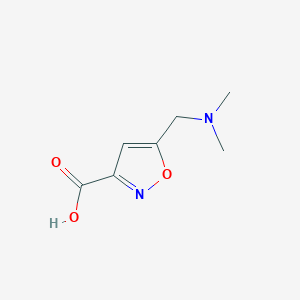

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9(2)4-5-3-6(7(10)11)8-12-5/h3H,4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAJCZWONVXBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

A widely adopted method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. For example, ethyl acetoacetate reacts with triethylorthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester, which subsequently undergoes cyclization with hydroxylamine sulfate under alkaline conditions. This method yields ethyl-5-methylisoxazole-4-carboxylate, a precursor for further functionalization.

Reaction Conditions:

-

Step 1: Ethyl acetoacetate, triethylorthoformate, and acetic anhydride at 100–110°C.

-

Step 2: Hydroxylamine sulfate in ethanol at −5°C, followed by reflux.

Yield: 85% crude yield for ethyl-5-methylisoxazole-4-carboxylate.

Hydroxylamine-Mediated Ring Closure

Alternative routes employ hydroxylamine hydrochloride to cyclize β-ketonitrile derivatives. For instance, 2-methyl-2-acetonitrile-1,3-dioxolane reacts with hydroxylamine hydrochloride in ammonia water at 60°C, forming 5-methyl-3-aminoisoxazole after acid hydrolysis. This method avoids harsh oxidants and is scalable for industrial production.

Key Data:

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl side chain is introduced via nucleophilic substitution or reductive amination. A patent-pending method describes the reaction of 3-benzyloxy-5-(bromomethyl)isoxazole-4-carboxylate with dimethylamine in methanol, yielding the dimethylaminomethyl derivative after deprotection.

Optimized Conditions:

-

Reagent: Dimethylamine (2.0 equivalents) in methanol at 0°C.

-

Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.

Yield: 78% after purification.

Carboxylic Acid Formation via Ester Hydrolysis

The final step involves converting ester intermediates to the carboxylic acid. Two approaches are prominent:

Alkaline Hydrolysis

Ethyl-5-((dimethylamino)methyl)isoxazole-3-carboxylate undergoes hydrolysis using potassium hydroxide (KOH) in ethanol at 90°C. Acidification with HCl precipitates the carboxylic acid.

Conditions:

Acid-Catalyzed Hydrolysis

Concentrated hydrochloric acid (HCl) at reflux effectively hydrolyzes methyl esters. For example, methyl 5-((dimethylamino)methyl)isoxazole-3-carboxylate in 6 M HCl at 100°C for 4 hours achieves full conversion.

Comparison of Methods:

| Method | Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Alkaline | KOH/EtOH | 90°C | 12 h | 73% | |

| Acid-Catalyzed | HCl (6 M) | 100°C | 4 h | 89% |

Oxidation of Aldehyde Intermediates

While direct oxidation routes are less common, TEMPO-catalyzed oxidation of primary alcohols offers a viable pathway. For instance, 5-((dimethylamino)methyl)isoxazole-3-methanol is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) and catalytic TEMPO in a biphasic system (pH 4–8).

Optimized Parameters:

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Patent CN107721941B outlines a three-step process for analogous isoxazole derivatives, emphasizing:

Typical Production Metrics:

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or other substituents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents for reduction reactions. Substitution reactions often involve bases or acids to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oximes, while substitution reactions can introduce different functional groups onto the isoxazole ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that isoxazole derivatives, including 5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid, exhibit significant anticancer properties. Isoxazole compounds have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic effects. For instance:

- Cytotoxicity Studies : A series of isoxazole derivatives were evaluated for their effectiveness against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Modifications at specific positions on the isoxazole ring often resulted in enhanced potency against these cells .

- Mechanism of Action : The anticancer effects are attributed to the inhibition of critical metabolic pathways in cancer cells, potentially through enzyme inhibition or receptor modulation. This suggests that this compound could be developed into a therapeutic agent targeting specific cancer types .

Anti-inflammatory Properties

Isoxazoles are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

- COX Inhibition : Studies have shown that certain isoxazole derivatives can selectively inhibit COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory diseases .

Neuropharmacology

The compound's structural features may also lend themselves to neuropharmacological applications:

Neuroprotective Effects

Research indicates that some isoxazoles exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases:

- Mechanistic Insights : Isoxazoles may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, offering a pathway for developing treatments for conditions like Alzheimer's disease or Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well:

Inhibition of Pathogens

Studies have demonstrated that isoxazole derivatives can exhibit antimicrobial activity against various bacterial strains:

- Activity Spectrum : Compounds with similar structures have shown effectiveness against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Dimethylamine, aldehyde | Formation of isoxazole ring |

| 2 | Carboxylation | Carbon dioxide | Introduction of carboxylic acid group |

| 3 | Purification | Chromatography | Isolation of pure compound |

Case Study 1: Anticancer Efficacy

In a recent study, a series of isoxazole derivatives were synthesized and tested for anticancer activity. The results indicated that specific substitutions at the para-position on the phenyl ring significantly enhanced cytotoxicity against ovarian cancer cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various isoxazoles, including those structurally related to this compound. Results showed enhanced activity against selected pathogens, emphasizing the importance of functional groups in modulating biological responses.

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

- Substituent Effects : Aromatic substituents (e.g., 4-methoxyphenyl) improve binding to biological targets but reduce solubility. Alkyl groups balance lipophilicity and synthetic accessibility .

- Mechanistic Insights : Isoxazole derivatives inhibit mPTP and modulate cytokine production, linking their structure to mitochondrial regulation .

Biological Activity

5-((Dimethylamino)methyl)isoxazole-3-carboxylic acid is a compound of notable interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C7H10N2O2

- Functional Groups : A five-membered isoxazole ring, a carboxylic acid group, and a dimethylamino group.

These structural components contribute to its solubility and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The compound has shown potential in modulating neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This suggests possible applications in treating neurological disorders and as an analgesic .

- Enzyme Interaction : It may inhibit specific enzymes or receptors, leading to anti-inflammatory effects and other therapeutic outcomes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have suggested that the compound may act as an anti-inflammatory agent, potentially through the modulation of cytokine production and inflammatory pathways .

2. Neuropharmacological Effects

Due to its structural characteristics, particularly the dimethylamino group, the compound may influence central nervous system functions. This opens avenues for research into its efficacy in treating conditions like depression or anxiety disorders .

3. Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties, although specific data on its effectiveness against various pathogens is still limited .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications in the structure of isoxazole derivatives affect their biological activity. These studies typically explore variations in the isoxazole ring and substituent groups to optimize efficacy against specific targets.

Table 2: SAR Insights from Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Trisubstituted Isoxazoles | Allosteric RORγt inverse agonists | Anti-inflammatory |

| 5-Methylisoxazole-3-carboxylic acid | Carboxylic acid group | Metabolic pathway involvement |

| Ethyl 5-methylisoxazole-3-carboxylate | Ester derivative | Medicinal chemistry applications |

Q & A

Q. What computational tools predict metabolic stability of isoxazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.